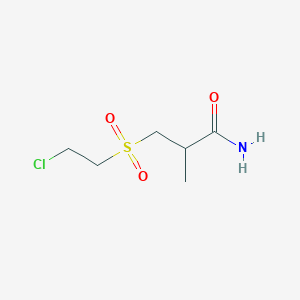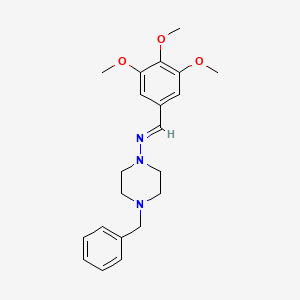
(4-Benzyl-piperazin-1-yl)-(3,4,5-trimethoxy-benzylidene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a trimethoxyphenylmethylidene group. Compounds with piperazine rings are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine typically involves the condensation of 4-benzylpiperazine with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction may proceed as follows:
- Dissolve 4-benzylpiperazine in a suitable solvent such as ethanol or methanol.
- Add 3,4,5-trimethoxybenzaldehyde to the solution.
- Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions could convert the imine group to an amine.
Substitution: The benzyl and trimethoxyphenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development, particularly for targeting central nervous system disorders.
Industry: May be used in the production of specialty chemicals or as a ligand in catalysis.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, if it acts on a neurotransmitter receptor, it could alter signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine
- N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)ethylidene]amine
Uniqueness
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is unique due to the specific substitution pattern on the piperazine ring and the presence of the trimethoxyphenylmethylidene group, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C21H27N3O3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(E)-N-(4-benzylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27N3O3/c1-25-19-13-18(14-20(26-2)21(19)27-3)15-22-24-11-9-23(10-12-24)16-17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3/b22-15+ |
Clé InChI |
QOCUDWITGDNBBA-PXLXIMEGSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


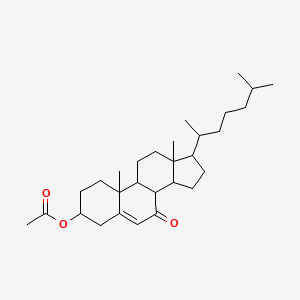
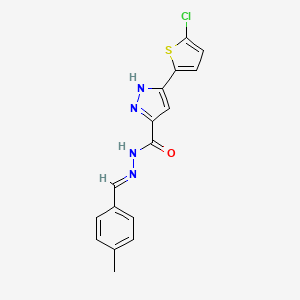
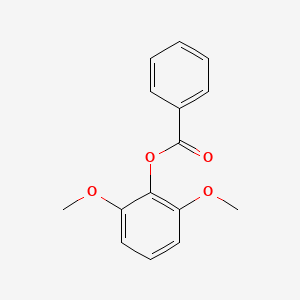
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15078034.png)
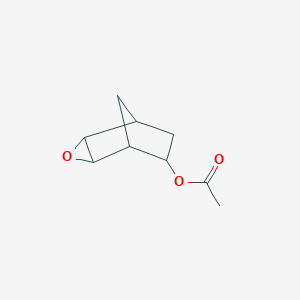
![2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B15078044.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078051.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15078052.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15078054.png)
![5-(2-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15078061.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15078080.png)
![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078093.png)
![Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078098.png)
